molecular formula C15H13Cl3N4O2 B6425355 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034364-26-4

3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B6425355
CAS No.: 2034364-26-4
M. Wt: 387.6 g/mol
InChI Key: KVKZFSOSPVGQPJ-UHFFFAOYSA-N
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Description

3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of less toxic reagents and solvents, as well as techniques like microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlor

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKZFSOSPVGQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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